molecular formula C7H8N2O B3043716 6,7-二氢-1H-吲唑-4(5H)-酮 CAS No. 912259-10-0

6,7-二氢-1H-吲唑-4(5H)-酮

货号 B3043716
CAS 编号: 912259-10-0
分子量: 136.15 g/mol
InChI 键: FUVZDXDCPRQZSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-dihydro-1H-indazol-4(5H)-one, also known as DHI, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. DHI is a five-membered ring system composed of a nitrogen atom and four carbon atoms, with a double bond between the nitrogen and one of the carbon atoms. DHI has been studied for its potential as a therapeutic agent, as a starting material for organic synthesis, and as a reagent for the synthesis of other compounds.

科学研究应用

合成和结构研究

  • 螺吲唑-四氢噻吩合成:Zhang 等人(2017 年)的一项研究描述了通过涉及 6,7-二氢-1H-吲唑-4(5H)-酮的磺胺-迈克尔/醛醇级联反应合成新型螺吲唑-四氢噻吩。这展示了该化合物在创建复杂分子结构中的效用 (Zhang 等人,2017)

  • 噻唑烷-4-酮和噻杂环-4-酮合成:Gautam 和 Chaudhary(2014 年)探索了从 6,7-二氢-1H-吲唑-4(5H)-酮衍生物合成新的噻唑烷-4-酮和噻杂环-4-酮,表明其在合成多种杂环化合物中的多功能性 (Gautam 和 Chaudhary,2014)

组合化学和多种衍生物

  • 面向多样性的合成:Rimaz 等人(2017 年)开发了一种合成多种 3-(芳基氨基)-6,7-二氢-1H-吲唑-4(5H)-酮衍生物的新方法。这突出了其在面向多样性的合成和吲唑骨架构建中的作用 (Rimaz 等人,2017)

新型化学转化

  • 螺[环丙烷-吲唑]衍生物合成:Yan、Deng 和 Kuang(2014 年)描述了使用 6,7-二氢-1H-吲唑-4(5H)-酮合成新型螺[环丙烷-吲唑]衍生物。这项工作展示了该化合物在生成新化学实体中的应用 (Yan、Deng 和 Kuang,2014)

催化应用

  • 四氢-1H-吲唑-3(2H)-酮合成中的催化:Rao 等人(2014 年)在催化过程中利用 6,7-二氢-1H-吲唑-4(5H)-酮合成四氢-1H-吲唑-3(2H)-酮衍生物,展示了其在催化驱动的合成途径中的作用 (Rao 等人,2014)

互变异构和稳定性研究

  • 互变异构研究:Sigalov 等人(2019 年)研究了 6,7-二氢-1H-吲唑-4(5H)-酮衍生物的互变异构和稳定性,深入了解了这些化合物的化学行为和稳定性 (Sigalov 等人,2019)

属性

IUPAC Name

1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZDXDCPRQZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499206-33-6
Record name 4,5,6,7-tetrahydro-1H-indazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 2: A solution of hydrazine hydrochloride (41.9 mmol, 2.87 g), NaOH (6 M, 42 mmol, 7.0 mL) in MeOH (100 mL) was added, at 0° C., to a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (41.9 mmol, 7.00 g) and the reaction mixture was stirred under reflux for 3 hours. After evaporation, water was added and the aqueous phase was extracted with AcOEt at 50° C. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure to yield 6,7-dihydro-1H-indazol-4(5H)-one (36.7 mmol, 5.00 g, 88%) as a yellow powder.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 2
6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 3
6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 4
6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 6
6,7-dihydro-1H-indazol-4(5H)-one

Q & A

Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?

A: Several synthetic strategies have been reported. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot, three-component reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl has been reported to yield 6,7-dihydro-1H-indazol-4(5H)-one. []

Q2: What are some interesting chemical transformations that 6,7-dihydro-1H-indazol-4(5H)-ones can undergo?

A: These compounds serve as versatile building blocks for diverse molecular scaffolds. For instance, their thiosemicarbazone derivatives can undergo cyclocondensation with α- or β-haloacids in the presence of N,N′-dicyclohexylcarbodiimide to yield thiazolidin-4-ones and 1,3-thiazinan-4-ones, respectively. [] Furthermore, reaction with phenacyl bromides produces 2,4-disubstituted thiazoles. [] Spirocyclic derivatives can also be synthesized, as demonstrated by the sulfa-Michael/aldol cascade reaction with 1,4-dithiane-2,5-diol to yield spiro[indazole-5,3′-thiophen] derivatives. []

Q3: Have any specific derivatives of 6,7-dihydro-1H-indazol-4(5H)-one been synthesized and investigated?

A: Yes, researchers have synthesized and studied a range of derivatives. For example, perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes have been synthesized and their transformations investigated. [] Additionally, polyfluoroalkyl-substituted 7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones have been regioselectively prepared. [] These modifications highlight the potential for introducing diverse functional groups to fine-tune the properties of these compounds.

Q4: Has the crystal structure of any 6,7-dihydro-1H-indazol-4(5H)-one derivative been determined?

A: Yes, X-ray crystallography has been employed to determine the structure of several derivatives. Notably, the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene]cyclohexane-1,3-dione, an intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones, has been elucidated. [] Furthermore, the structures of novel dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives and spiro[cyclopropane-indazole] derivatives, synthesized from 6,7-dihydro-1H-indazol-4(5H)-ones, have been confirmed by X-ray diffraction. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。